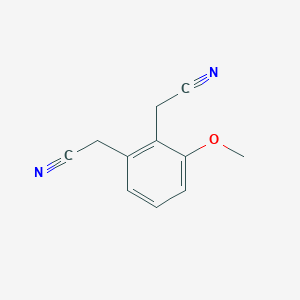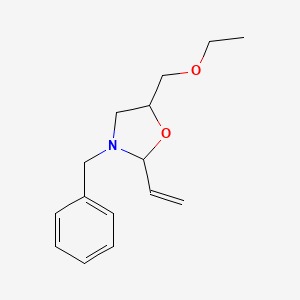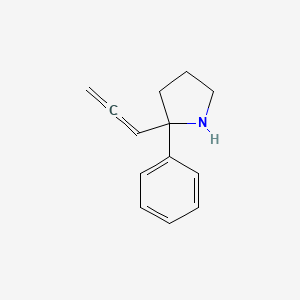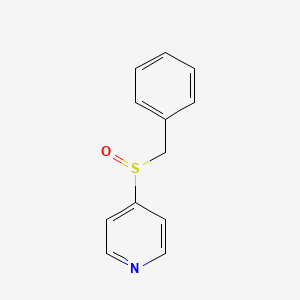
2,2'-(3-Methoxy-1,2-phenylene)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is an organic compound with the molecular formula C11H10N2O It is a derivative of phenylenediacetonitrile, characterized by the presence of a methoxy group at the 3-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile typically involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2,2’-(3-Methoxy-1,2-phenylene)diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and nitrile functionalities play crucial roles in its reactivity and interactions with molecular targets.
相似化合物的比较
Similar Compounds
1,2-Phenylenediacetonitrile: Lacks the methoxy group, leading to different reactivity and applications.
1,3-Phenylenediacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.
1,4-Phenylenediacetonitrile: Another isomer with distinct chemical behavior.
Uniqueness
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can participate in various chemical reactions, making the compound versatile for different research purposes.
属性
CAS 编号 |
90047-45-3 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-[2-(cyanomethyl)-3-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4H,5-6H2,1H3 |
InChI 键 |
CDZQOJQRDZMMCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
